molecular formula C12H17NO2 B11821771 (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

Cat. No.: B11821771
M. Wt: 207.27 g/mol
InChI Key: OOKVWQMRXWRANR-UHFFFAOYSA-N
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Description

(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is a chemical compound with the molecular formula C12H17NO2 It is known for its unique structure, which includes a cyclopropylisoxazole ring attached to a cyclopentyl group with a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol typically involves the formation of the isoxazole ring followed by the attachment of the cyclopentyl group. One common method involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . The cyclopentyl group can then be introduced through various organic reactions, such as Grignard reactions or other nucleophilic substitutions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanol moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction of the isoxazole ring can produce various reduced derivatives.

Scientific Research Applications

(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopentyl group may enhance the compound’s binding affinity and specificity for these targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-disubstituted isoxazoles.

    Cyclopentyl Alcohols: Compounds with cyclopentyl groups attached to alcohol moieties.

Uniqueness

(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is unique due to the combination of the cyclopropylisoxazole ring and the cyclopentyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

[1-(5-cyclopropyl-1,2-oxazol-3-yl)cyclopentyl]methanol

InChI

InChI=1S/C12H17NO2/c14-8-12(5-1-2-6-12)11-7-10(15-13-11)9-3-4-9/h7,9,14H,1-6,8H2

InChI Key

OOKVWQMRXWRANR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CO)C2=NOC(=C2)C3CC3

Origin of Product

United States

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